5-methoxy-N-(2-methoxybenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

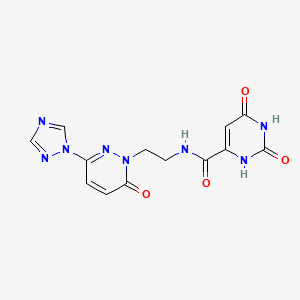

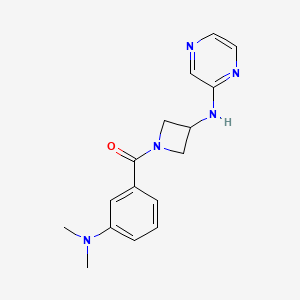

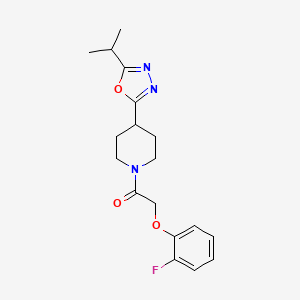

The compound “5-methoxy-N-(2-methoxybenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical drugs, particularly those used to treat high blood pressure and heart conditions. The methoxy groups and the carboxamide group suggest that this compound might have interesting reactivity and biological activity .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, one double bond, and one carbonyl group. It also has methoxy groups and a carboxamide group attached to the ring .Chemical Reactions Analysis

The chemical reactions of this compound could involve the dihydropyridine ring, the methoxy groups, or the carboxamide group. For example, the dihydropyridine ring could undergo reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound are the serotonin receptors , specifically 5-HT2A, 5-HT2C, and 5-HT1A receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.

Mode of Action

The compound acts as a competitive inhibitor of the serotonin (5-HT) transporter (SERT) . It has a lower affinity for the dopamine (DA) transporter (DAT) but exhibits high affinity for the aforementioned serotonin receptors . As a 5-HT2A receptor agonist , it produces hallucinogenic effects .

Biochemical Pathways

The compound increases the in vivo release of dopamine (DA), serotonin (5-HT), and glutamate in various regions of the brain, including the striatum, nucleus accumbens, and frontal cortex . This leads to altered perception and consciousness, characteristic of hallucinogenic effects .

Pharmacokinetics

Related compounds show rapid onset of effects (20-30 minutes) with peak effects occurring between 1 to 15 hours after administration . The effects last about 3 to 6 hours .

Result of Action

The compound’s action results in hallucinogenic effects in subjects . It also has a potent cytotoxic effect demonstrated in certain cell lines . Repeated administration can lead to decreased response to the compound and oxidative DNA damage in some regions of the brain .

Action Environment

Environmental factors such as the subject’s age, health status, and concurrent use of other substances can influence the compound’s action, efficacy, and stability. For instance, exposure during adolescence can lead to long-term memory impairment and cognitive flexibility issues .

Propiedades

IUPAC Name |

5-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-4-oxopyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-18-10-15(22-3)13(19)8-12(18)16(20)17-9-11-6-4-5-7-14(11)21-2/h4-8,10H,9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHITQTXCLGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2945492.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)

![N-[cyano(2-methoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B2945497.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2945503.png)